Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorosulfonyl group, an imidazo[1,2-a]pyrazine core, and a benzyl ester moiety. The molecular formula of this compound is C20H26ClN3O4S, and it has a molecular weight of 440 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyrazine core.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced through a sulfonation reaction using chlorosulfonic acid or similar reagents.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic or basic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced under appropriate conditions to modify the functional groups.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modification of protein function. The imidazo[1,2-a]pyrazine core may also interact with specific receptors or enzymes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate: This compound has a similar chlorosulfonyl group and benzyl ester moiety but differs in the core structure.
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: This compound is closely related but has a different alkyl substituent.
Uniqueness
Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific combination of functional groups and core structure. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2059949-11-8) is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. Its complex structure and functional groups suggest a range of potential biological activities, making it of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN3O4S with a molecular weight of approximately 411.90 g/mol. The presence of the chlorosulfonyl group and the carboxylate moiety enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂ClN₃O₄S |
Molecular Weight | 411.90 g/mol |
CAS Number | 2059949-11-8 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activities or modifying protein functions. This mechanism suggests its role as a possible therapeutic agent in various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in treating bacterial infections. The mechanism likely involves disruption of bacterial cell processes through enzyme inhibition.
Anticancer Properties
This compound has also been studied for its anticancer potential . Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis. Further research is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds in the imidazo[1,2-a]pyrazine family:
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Antimicrobial Studies :
- A study demonstrated that similar imidazo[1,2-a]pyrazines showed significant activity against various bacterial strains. The compound's structural features contribute to its effectiveness against drug-resistant strains.
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Anticancer Research :
- In vitro studies indicated that imidazo[1,2-a]pyrazines could induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.
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Enzyme Inhibition :
- Research has shown that chlorosulfonyl-containing compounds can inhibit specific enzymes involved in cancer progression and bacterial metabolism.
Properties
Molecular Formula |
C18H22ClN3O4S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H22ClN3O4S/c1-13(2)17-15(12-27(19,24)25)22-9-8-21(10-16(22)20-17)18(23)26-11-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
JKODIKMASOPNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Origin of Product |
United States |
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